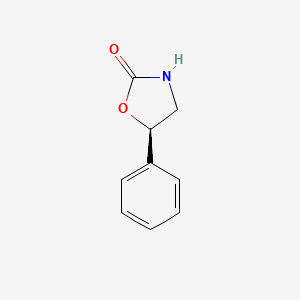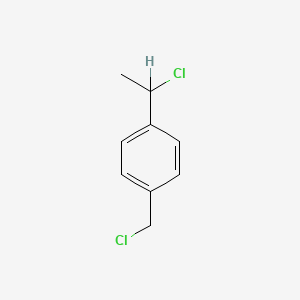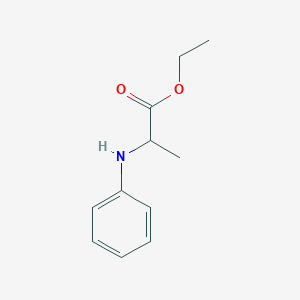
7-Hexylicosane
Übersicht
Beschreibung
It is a long-chain alkane, which means it consists entirely of carbon and hydrogen atoms arranged in a straight chain
Vorbereitungsmethoden
The synthesis of 7-Hexylicosane can be achieved through various methods. One common synthetic route involves the coupling of smaller hydrocarbon fragments under controlled conditions. For instance, the reaction between hexylmagnesium bromide and eicosyl bromide in the presence of a catalyst can yield this compound . Industrial production methods often involve the use of petrochemical processes where crude oil fractions are refined and subjected to catalytic reactions to produce long-chain alkanes like this compound .
Analyse Chemischer Reaktionen
7-Hexylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or heat.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common reagents used in these reactions include halogens (for substitution) and oxygen (for oxidation). The major products formed depend on the specific reaction conditions but can include smaller alkanes, alkenes, and halogenated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
7-Hexylicosane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Long-chain hydrocarbons like this compound are studied for their role in biological membranes and as pheromones in certain insect species.
Medicine: Research into the potential use of long-chain hydrocarbons in drug delivery systems is ongoing.
Industry: It is used in the production of lubricants, waxes, and as a standard in chromatographic analysis.
Wirkmechanismus
The mechanism by which 7-Hexylicosane exerts its effects is primarily physical rather than chemical. As a long-chain hydrocarbon, it can interact with other molecules through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .
Vergleich Mit ähnlichen Verbindungen
7-Hexylicosane can be compared to other long-chain alkanes such as:
Hexacosane (C26H54): Similar in structure but differs in the position of the hexyl group.
Octacosane (C28H58): Longer chain length, resulting in different physical properties.
Docosane (C22H46): Shorter chain length, leading to lower melting and boiling points.
The uniqueness of this compound lies in its specific chain length and the position of the hexyl group, which can influence its physical and chemical properties .
Eigenschaften
IUPAC Name |
7-hexylicosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUJYJPNVXXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCC)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303359 | |
| Record name | 7-Hexylicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55333-99-8 | |
| Record name | 7-n-Hexyleicosane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hexylicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)



